molecular formula C11H14S B8544448 1-(Isopropylsulfanyl)-2-vinylbenzene

1-(Isopropylsulfanyl)-2-vinylbenzene

Cat. No.: B8544448
M. Wt: 178.30 g/mol
InChI Key: SGSZXIXKYVZHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Isopropylsulfanyl)-2-vinylbenzene is an aromatic compound featuring a benzene ring substituted with a vinyl group at the ortho position and an isopropylsulfanyl (i.e., isopropylthio) group at the para position. The isopropylsulfanyl moiety (-S-iPr) introduces steric bulk and moderate electron-donating properties due to sulfur’s lower electronegativity compared to oxygen. This compound is of interest in organic synthesis, particularly in the development of heterocycles or functionalized aromatics.

Properties

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

1-ethenyl-2-propan-2-ylsulfanylbenzene

InChI

InChI=1S/C11H14S/c1-4-10-7-5-6-8-11(10)12-9(2)3/h4-9H,1H2,2-3H3

InChI Key

SGSZXIXKYVZHJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=CC=C1C=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the benzene ring significantly influence physical properties (e.g., boiling point, density) and chemical reactivity. Below is a comparative analysis of key compounds:

Compound Name Substituents Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) logP Key References
1-(Isopropylsulfanyl)-2-vinylbenzene -S-iPr, -CH₂CH₂ Not provided Not provided Not provided N/A -
1-Chloro-2-(isopropylthio)-3-nitrobenzene -Cl, -S-iPr, -NO₂ 231.70 297.5 1.3 4.43
1-(Chloromethyl)-2-vinylbenzene -CH₂Cl, -CH₂CH₂ 152.62 223.4 1.066 N/A
1-[(2-Phenylallyl)oxy]-2-vinylbenzene (22) -O-(CH₂C₆H₅), -CH₂CH₂ Not provided Not provided Not provided N/A
Key Observations:
  • Boiling Points : Nitro-substituted derivatives (e.g., 1-chloro-2-(isopropylthio)-3-nitrobenzene) exhibit higher boiling points (~297°C) due to strong dipole interactions from the nitro group . Chloromethyl derivatives (e.g., 1-(chloromethyl)-2-vinylbenzene) have lower boiling points (~223°C), reflecting weaker intermolecular forces .
  • Density : The nitro and sulfur-containing compound (1-chloro-2-(isopropylthio)-3-nitrobenzene) has a higher density (1.3 g/cm³) compared to the chloromethyl analog (1.066 g/cm³), likely due to increased molecular polarity .

Steric and Electronic Effects

  • Isopropylsulfanyl vs. Sulfur’s electron-donating nature via resonance may also stabilize adjacent positive charges differently than oxygen .
  • Chlorine vs. Sulfur : Chlorine is more electronegative than sulfur, making chloromethyl derivatives more polar but less nucleophilic compared to sulfanyl-substituted analogs .

Stability and Handling Considerations

  • Sulfanyl-Containing Compounds : While toxicity data for this compound are unavailable, similar sulfanyl compounds (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) may require precautions to avoid inhalation or skin contact due to uncharacterized toxicological profiles .
  • Nitro Derivatives: Compounds like 1-chloro-2-(isopropylthio)-3-nitrobenzene may require stabilization agents (e.g., benzoquinone in ) during synthesis to prevent decomposition .

Q & A

Q. How can researchers design biological activity assays for sulfanyl-vinylbenzene derivatives?

  • Screen for antimicrobial activity using broth microdilution (MIC assays) against S. aureus and E. coli. For cytotoxicity, employ MTT assays on human cell lines. Computational docking (e.g., AutoDock Vina) predicts binding to target enzymes (e.g., bacterial thioredoxin reductase) .

Q. Notes

  • Methodological rigor emphasized through peer-reviewed techniques (e.g., PubChem data , EPA protocols ).
  • Advanced questions integrate interdisciplinary approaches (e.g., computational, synthetic, analytical) to reflect research depth.

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